molecular formula C19H25NO · HCl B1163295 4-EA-NBOMe (hydrochloride)

4-EA-NBOMe (hydrochloride)

Cat. No.: B1163295
M. Wt: 319.9
InChI Key: GTAJEYUQYRIMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification as an Amphetamine-Derived N-Methoxybenzyl (NBOMe) Derivative

4-EA-NBOMe is chemically classified as a phenethylamine (B48288), a broad category of substances known for their diverse psychoactive effects. caymanchem.comglpbio.commedchemexpress.com More specifically, it is an amphetamine-derived compound, featuring the core amphetamine structure. The defining characteristic that places it within the NBOMe family is the N-(2-methoxybenzyl) substitution on the amine group. researchgate.net This N-benzyl methoxy (B1213986) group is a hallmark of the NBOMe series of designer drugs. researchgate.net The hydrochloride salt form of the compound serves to enhance its stability and solubility for analytical purposes.

The formal chemical name for 4-EA-NBOMe (hydrochloride) is 4-ethyl-N-[(2-methoxyphenyl)methyl]-α-methyl-benzeneethanamine, monohydrochloride. caymanchem.com It is also known by synonyms such as p-EA NBOMe, 4-Ethylamphetamine NBOMe, and N-(ortho-methoxybenzyl)-4-Ethylamphetamine. caymanchem.com

Historical Context of Initial Identification and Forensic Seizures

4-EA-NBOMe was first identified in 2014 by a forensic laboratory in Germany. researchgate.netwikipedia.org Its appearance was noted in the 2014 annual report by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol. wikipedia.org The substance was identified in seizures made by German custom authorities, marking its entry into the illicit drug market as a designer drug. researchgate.net Since its initial detection, analytical characterization using methods such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy has been performed to aid in its forensic identification. caymanchem.comresearchgate.net

Structural Relationship to Related Phenethylamine Derivatives

The chemical architecture of 4-EA-NBOMe is built upon a phenethylamine backbone. Specifically, it is a derivative of amphetamine, which is α-methylphenethylamine. The structure incorporates a 4-ethylphenyl group.

The key structural modification that defines 4-EA-NBOMe is the attachment of a 2-methoxybenzyl group to the nitrogen atom of the amphetamine core (N-substitution). This N-ortho-methoxybenzyl substitution is the signature feature of the NBOMe class of compounds. researchgate.net The NBOMe series itself is derived from the "2C" family of phenethylamines. researchgate.net Research has shown that the addition of the N-(2-methoxybenzyl) substituent to phenethylamines can lead to a remarkable increase in binding affinity for the 5-HT2A serotonin (B10506) receptor, a key target for hallucinogenic compounds. researchgate.net Therefore, 4-EA-NBOMe is structurally related to its parent amphetamine, 4-ethylamphetamine, and to the wider class of potent hallucinogenic NBOMe compounds like 25E-NBOMe. researchgate.netwikipedia.org

Compound Data

Properties

Molecular Formula

C19H25NO · HCl

Molecular Weight

319.9

InChI

InChI=1S/C19H25NO.ClH/c1-4-16-9-11-17(12-10-16)13-15(2)20-14-18-7-5-6-8-19(18)21-3;/h5-12,15,20H,4,13-14H2,1-3H3;1H

InChI Key

GTAJEYUQYRIMEN-UHFFFAOYSA-N

SMILES

COC(C=CC=C1)=C1CNC(C)CC2=CC=C(CC)C=C2.Cl

Synonyms

p-EA NBOMe; 4-Ethylamphetamine NBOMe; ​N-(ortho-methoxybenzyl)-4-Ethylamphetamine

Origin of Product

United States

Chemical Synthesis and Precursor Chemistry

General Synthetic Pathways to N-Methoxybenzylphenethylamines (NBOMes)

The synthesis of NBOMe compounds, including 4-EA-NBOMe, is generally accomplished through the reductive amination of a phenethylamine (B48288) precursor with an appropriate benzaldehyde. nih.govmdpi.com This process involves two key methodologies: stepwise imine formation followed by reduction, or a direct reductive amination.

Reductive Amination Strategies

Reductive amination is a cornerstone of NBOMe synthesis. nih.govmmu.ac.uk This method forms a new carbon-nitrogen bond by reacting a primary amine with a carbonyl compound, in this case, a phenethylamine and a benzaldehyde, in the presence of a reducing agent. For NBOMe compounds, this typically involves the reaction of a substituted phenethylamine with 2-methoxybenzaldehyde. nih.govwikipedia.org The reaction can be performed directly, where the amine, aldehyde, and reducing agent are combined in a single pot. A common reducing agent used for this direct approach is sodium triacetoxyborohydride. wikipedia.org

Alternatively, a stepwise approach can be employed. This involves the initial formation of an imine, which is then isolated or used in situ and subsequently reduced to the desired secondary amine. wikipedia.orgnih.gov The final products are often converted to their hydrochloride salts to improve stability and handling. mmu.ac.ukojp.gov

Imine Formation and Reduction Methodologies

The formation of an imine (a compound containing a carbon-nitrogen double bond) is the initial step in the stepwise reductive amination pathway. masterorganicchemistry.com This condensation reaction occurs when a primary amine, such as 4-ethylphenethylamine (B1584112), reacts with an aldehyde, like 2-methoxybenzaldehyde, typically with the removal of water. masterorganicchemistry.com The reaction is often catalyzed by a mild acid.

Once the imine is formed, it is reduced to the corresponding amine. nih.govmasterorganicchemistry.com A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). mdpi.comwikipedia.orgojp.gov The general procedure involves stirring the phenethylamine precursor and the aldehyde in a suitable solvent such as ethanol (B145695) to form the imine, followed by the addition of sodium borohydride to complete the reduction to the N-benzylphenethylamine. mdpi.comnih.gov The resulting freebase is an oil which can be purified and subsequently converted to its hydrochloride salt by treatment with a solution of hydrochloric acid (HCl), often in a solvent like ether. mdpi.com

Precursor Compounds and Reaction Conditions

The synthesis of 4-EA-NBOMe specifically requires two primary precursor compounds: 4-ethylphenethylamine (4-EA) and 2-methoxybenzaldehyde.

4-Ethylphenethylamine (4-EA) : This compound, also known as 2-(4-ethylphenyl)ethanamine, serves as the phenethylamine backbone. ontosight.ai It is a member of the phenethylamine class with the molecular formula C₁₀H₁₅N. ontosight.ai While sometimes used as an intermediate, it is structurally related to other designer amphetamines. wikipedia.org

2-Methoxybenzaldehyde : This commercially available aldehyde provides the N-(2-methoxybenzyl) group characteristic of the NBOMe series. nih.gov

The reaction conditions for the synthesis are consistent with general reductive amination procedures.

Table 1: Summary of Reaction Parameters for NBOMe Synthesis via Reductive Amination

Parameter Details Source(s)
Reactants Substituted Phenethylamine, Substituted Benzaldehyde nih.govmdpi.com
Example Precursors 4-ethylphenethylamine, 2-methoxybenzaldehyde nih.govontosight.ai
Reaction Type Reductive Amination (via Imine Formation) wikipedia.orgnih.gov
Solvent Ethanol (EtOH) mdpi.comnih.gov
Reducing Agent Sodium Borohydride (NaBH₄) mdpi.comwikipedia.orgojp.gov

| Final Step | Salt formation using ethereal HCl solution | mdpi.com |

Analytical Methodologies for Identification, Characterization, and Detection

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-EA-NBOMe. bertin-bioreagent.comresearchgate.net These techniques provide detailed information about the compound's atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 4-EA-NBOMe. researchgate.netresearchgate.net Both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive understanding of the molecule's framework.

In ¹H NMR analysis of 4-EA-NBOMe hydrochloride in a solvent like DMSO-d₆, characteristic signals can be observed. researchgate.net Protons in the aromatic regions of the 4-ethylphenyl and 2-methoxybenzyl groups typically appear as multiplets in the range of δ 7.2–6.8 ppm. The methoxy (B1213986) group protons present a distinct singlet around δ 3.8 ppm, while the protons of the ethyl chain attached to the phenyl ring show signals around δ 2.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Key peaks in the ¹³C NMR spectrum correspond to the quaternary carbons within the ethylphenyl and methoxybenzyl moieties. Two-dimensional NMR techniques, such as H/H-COSY, H/C-HSQC, and H/C-HMBC, are also employed to establish connectivity between protons and carbons, further confirming the structure. researchgate.net

Table 1: Key ¹H NMR Signals for 4-EA-NBOMe (hydrochloride)

Functional Group Chemical Shift (δ ppm) Multiplicity
Aromatic Protons 7.2–6.8 Multiplet
Methoxy Group ~3.8 Singlet
Ethyl Chain ~2.9 Multiplet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the 4-EA-NBOMe molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The resulting spectrum provides a unique molecular "fingerprint". mt.com For analysis, the hydrochloride salt is often converted to its free base, which is then analyzed as a neat film on an ATR (Attenuated Total Reflection) crystal. researchgate.net The FTIR spectrum of 4-EA-NBOMe will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds, such as C-H, C=C (aromatic), C-N, and C-O stretches. researchgate.net The identity of the compound can be further corroborated by comparing its spectrum to reference spectra in databases. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the molecule. This technique is useful for providing information about the electronic transitions within the chromophores of the 4-EA-NBOMe structure, particularly the aromatic rings. The UV-Vis spectrum of 4-EA-NBOMe hydrochloride typically shows maximum absorption wavelengths (λmax) at approximately 218 nm and 273 nm. caymanchem.com This technique can also be used to assess the stability of the compound in solution. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 4-EA-NBOMe from complex mixtures and for its quantification. koreascience.krfda.gov.tw These techniques are widely used in forensic and clinical toxicology. koreascience.kr

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of volatile and thermally stable compounds like 4-EA-NBOMe. researchgate.netkoreascience.kr For GC-MS analysis, the sample is typically dissolved in a suitable solvent, and an aliquot is injected into the GC system. researchgate.net The compound is then separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that can be used for identification. researchgate.net The use of derivatization agents can sometimes be employed to improve the chromatographic properties and simplify the mass spectra of NBOMe compounds. researchgate.netresearchgate.net Electron ionization (EI) is a common ionization technique used in GC-MS analysis of these compounds. researchgate.net

Table 2: GC-MS Parameters for 4-EA-NBOMe Analysis

Parameter Condition
Column Capillary column (e.g., 0.25 µm film thickness)
Temperature Program Initial temperature 80°C, ramped to 280°C
Injector Temperature 220°C
Ionization Mode Electron Ionization (EI)

Note: These are example parameters and may be optimized for specific instruments and applications. researchgate.net

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific technique for the detection and quantification of 4-EA-NBOMe, especially in biological matrices like urine. koreascience.krfda.gov.twuni-saarland.de This method is often preferred for its ability to analyze non-volatile and thermally labile compounds without the need for derivatization. koreascience.kr

In a typical LC-MS/MS method, the sample is introduced into the LC system, where 4-EA-NBOMe is separated from other components on a column, such as a Kinetex® Phenyl-hexyl column. fda.gov.tw The mobile phase often consists of a gradient mixture of solvents like methanol (B129727) and an aqueous solution containing formic acid and ammonium (B1175870) acetate (B1210297). fda.gov.tw After separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). fda.gov.tw The precursor ion corresponding to 4-EA-NBOMe is then selected and fragmented to produce characteristic product ions, which are monitored for highly selective and sensitive detection. fda.gov.tw

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the separation of 4-EA-NBOMe and its metabolites from complex biological samples prior to detection by mass spectrometry. nih.gov Its use of sub-2 µm particle columns allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.

One established method for the analysis of phenethylamines, including 4-EA-NBOMe, utilizes a Waters Acquity UPLC® system. fda.gov.tw The chromatographic separation is achieved on a phenyl-hexyl stationary phase, which provides a unique selectivity for aromatic compounds. fda.gov.tw The system operates with a gradient elution program, where the mobile phase composition is systematically varied to effectively separate a wide range of analytes from the sample matrix. fda.gov.tw This high-efficiency separation is critical for resolving the parent compound from its numerous metabolites and endogenous matrix components, ensuring accurate identification and quantification by the mass spectrometer. nih.govfda.gov.tw

Table 1: Example of UHPLC Parameters for Phenethylamine (B48288) Analysis Data sourced from a study on the simultaneous screening of 74 phenethylamines. fda.gov.tw

Parameter Specification
System Waters Acquity UPLC®
Column Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm i.d., 1.7 µm)
Column Temperature 40 °C
Flow Rate 0.3 mL/min
Mobile Phase A 0.1% formic acid aqueous solution with 5 mM ammonium acetate
Mobile Phase B 0.1% formic acid methanolic solution
Injection Volume 3 µL

| Gradient Program | A multi-step gradient from 5% to 100% Mobile Phase B over 10.5 minutes |

Mass Spectrometry (MS) Techniques

Mass spectrometry is the definitive technology for the structural elucidation and detection of 4-EA-NBOMe. caymanchem.combertin-bioreagent.com When coupled with a chromatographic separation technique like GC or LC, MS provides high levels of sensitivity and specificity, making it an indispensable tool in forensic analysis. fda.gov.twkoreascience.kr Different configurations of MS are utilized to meet specific analytical challenges, from routine screening to the identification of unknown metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique used for the analysis of 4-EA-NBOMe. nih.gov While the parent compound may not be readily detectable in biological samples, GC-MS is effective for identifying its metabolites. nih.gov For urinalysis, a sample preparation step involving hydrolysis is typically required to cleave glucuronide and sulfate (B86663) conjugates, rendering the hydroxylated metabolites amenable to GC-MS analysis. nih.gov The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that can be compared against spectral libraries for identification. researchgate.net

Research has established and validated GC-MS methods for the urinalysis of multiple phenethylamines, including 4-EA-NBOMe. koreascience.kr These methods demonstrate good linearity and low limits of detection, confirming their suitability for screening purposes. koreascience.kr

Table 2: GC-MS Urinalysis Validation Data for 4-EA-NBOMe Data sourced from a study on the evaluation of GC/MS methods for multiple phenethylamines. koreascience.kr

Parameter Value
Linearity Range (ng/mL) 50-1000
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) (ng/mL) 20

| Limit of Quantification (LOQ) (ng/mL) | 50 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a superior method for the detection of 4-EA-NBOMe and its metabolites due to its high sensitivity, selectivity, and adaptability. fda.gov.tw This technique is particularly well-suited for analyzing thermally labile compounds and does not typically require the derivatization steps common in GC-MS. fda.gov.tw In a typical LC-MS/MS workflow, the precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. fda.gov.tw This multiple reaction monitoring (MRM) mode enhances specificity and reduces chemical noise. fda.gov.tw

Studies have shown that an intake of 4-EA-NBOMe is detectable in urine primarily through its metabolites, with the phenylacetic acid and mandelic acid derivatives being key targets for LC-MS screening. nih.gov The parent compound undergoes extensive metabolism, making direct detection unreliable. nih.gov

Table 3: LC-MS/MS Parameters for 4-EA-NBOMe Detection Data sourced from a simultaneous screening method for phenethylamines in urine. fda.gov.tw

Compound Retention Time (min) Precursor Ion (m/z) Product Ion (m/z)

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass analyzers, are powerful tools for the analysis of 4-EA-NBOMe. nih.govuni-saarland.de Their ability to provide accurate mass measurements with errors in the low parts-per-million (ppm) range allows for the determination of the elemental composition of both precursor and fragment ions. uni-saarland.deies.gov.pl This capability is invaluable for identifying unknown metabolites and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). uni-saarland.de

LC-HR-MS/MS has been instrumental in elucidating the complex metabolic profile of 4-EA-NBOMe, leading to the identification of 69 different phase I and phase II metabolites in rat urine and human liver S9 incubations. nih.gov Furthermore, LC-QTOF/MS analysis of various NBOMe derivatives has revealed characteristic fragmentation patterns that aid in class-wide identification. acs.orgacs.orgnih.gov For the NBOMe class, specific fragment ions are consistently observed, which can be used to screen for these compounds even without a specific reference standard for every analogue. shimadzu.com

Table 4: Characteristic High-Resolution Fragment Ions for the NBOMe Class Data sourced from HRMS analysis of NBOMe compounds. ies.gov.plshimadzu.com

Accurate Mass (m/z) Elemental Composition Origin
121.0648 C₈H₉O⁺ 2-methoxybenzyl moiety

Electrospray Ionization (ESI) is the most common ionization technique used in the LC-MS analysis of 4-EA-NBOMe and other NBOMe derivatives. fda.gov.twnih.gov As a soft ionization method, it typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation. mdpi.com Subsequent fragmentation for structural analysis is achieved through collision-induced dissociation (CID) in a tandem mass spectrometer. mdpi.comnih.gov

The fragmentation pathways of NBOMe compounds under ESI conditions have been systematically studied. ies.gov.pl For amphetamine-derived NBOMes like 4-EA-NBOMe, the fragmentation pattern is dominated by ions originating from the cleavage of the N-(2-methoxybenzyl) group. uni-saarland.deies.gov.pl The most abundant fragment ion is typically the 2-methoxybenzyl cation at m/z 121. uni-saarland.de The analysis of these characteristic fragments allows for confident identification of the NBOMe chemical class. uni-saarland.deies.gov.pl

The successful detection of 4-EA-NBOMe in complex biological matrices like urine necessitates an integrated analytical approach. nih.gov Since the parent compound is subject to extensive metabolism, screening procedures must target the more abundant and persistent metabolites. nih.gov

A comprehensive workflow often begins with a highly sensitive screening method, such as LC-HR-MS/MS, to search for a wide range of potential metabolites. nih.gov This untargeted or suspect-screening approach leverages the high mass accuracy of HRMS to identify compounds based on their elemental composition. uni-saarland.de

For confirmation, targeted methods like LC-MS/MS or GC-MS are employed. nih.gov When using GC-MS for urine analysis, an enzymatic hydrolysis step (e.g., with β-glucuronidase) is crucial to cleave conjugated metabolites, increasing the concentration of detectable analytes. nih.gov LC-based methods generally offer higher sensitivity for NBOMe analysis compared to GC-MS. uni-saarland.de

An innovative integrated strategy is the use of MS-based molecular networking. acs.orgacs.orgnih.gov This approach uses LC-QTOF/MS data to group structurally related compounds based on the similarity of their MS/MS fragmentation spectra. acs.org This technique has successfully clustered all tested NBOMe derivatives into a single network, allowing them to be distinguished from other classes of NPS and enabling the tentative identification of unknown NBOMe analogues in urine samples. acs.orgacs.org

Method Validation Parameters in Forensic and Research Applications

The validation of analytical methods for 4-EA-NBOMe adheres to established guidelines in forensic toxicology to ensure the credibility and reliability of the data. fda.gov.tw This involves a thorough evaluation of several key parameters.

Selectivity and Specificity

Selectivity and specificity are paramount in the analysis of 4-EA-NBOMe to distinguish it from structurally similar compounds, including isomers and other NBOMe derivatives. researchgate.netresearchgate.net Chromatographic techniques coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are considered effective for this purpose due to their high resolving power and ability to generate specific fragmentation patterns. fda.gov.twkoreascience.kr

High-resolution mass spectrometry (HRMS) is particularly valuable for achieving high specificity by providing accurate mass measurements of the parent molecule and its fragments. acs.org LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode enhance selectivity by monitoring specific precursor-to-product ion transitions unique to 4-EA-NBOMe. fda.gov.twnih.gov This targeted approach minimizes interference from matrix components and other co-eluting substances, ensuring that the detected signal originates solely from the analyte of interest. fda.gov.tw The development of methods that can distinguish between isomers is also a critical aspect of specificity. researchgate.net

Sensitivity (Limits of Detection and Quantification)

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov Given the high potency of many NBOMe compounds, methods with low detection and quantification limits are essential for their analysis in biological matrices where concentrations can be very low. nih.govresearchgate.net

For a simultaneous screening method of 74 phenethylamines, including 4-EA-NBOMe, in urine using LC-MS/MS, the LOD and LOQ were reported to be 0.5 ng/mL and 1.0 ng/mL, respectively. fda.gov.tw Another study developing a method for 28 synthetic hallucinogens in oral fluid reported an LOD of 0.27 µg L−1 and an LOQ of 0.89 µg L−1 for 4-EA-NBOMe. nih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 4-EA-NBOMe

MatrixAnalytical MethodLODLOQ
UrineLC-MS/MS0.5 ng/mL1.0 ng/mL
Oral FluidMEPS-LC–MS/MS0.27 µg L⁻¹0.89 µg L⁻¹

Linearity and Calibration Ranges

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is established by analyzing a series of calibration standards. ubi.pt A linear relationship is typically confirmed by a high coefficient of determination (R²) value, which should ideally be greater than 0.99. ubi.ptresearchgate.net

In a study for the determination of synthetic hallucinogens in oral fluid, the calibration curve for 4-EA-NBOMe was linear from 5 to 100 μg L−1 with a coefficient of determination (R²) higher than 0.990. nih.gov For the analysis of multiple phenethylamines in urine, the quantitative analysis range was established between 1.0 and 50.0 ng/mL. fda.gov.tw The linear range for NBOMe compounds can vary depending on the analytical technique and sample preparation method, with ranges from 0.1 to 500 ng/mL reported for liquid-liquid extraction (LLE) and 25 pg/mL to 100 ng/mL for solid-phase extraction (SPE) in various assays. mmu.ac.uk

Table 2: Linearity and Calibration Ranges for 4-EA-NBOMe

MatrixAnalytical MethodCalibration RangeCoefficient of Determination (R²)
Oral FluidMEPS-LC–MS/MS5–100 µg L⁻¹> 0.990
UrineLC-MS/MS1.0–50.0 ng/mLNot specified

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, and is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govubi.pt Accuracy is the closeness of the agreement between the measured value and the true value, often assessed by analyzing quality control samples at different concentrations. nih.gov

For the analysis of 4-EA-NBOMe in oral fluid, the precision was high, with relative standard deviations lower than 9%. nih.gov The accuracy, determined through recovery studies in spiked oral fluid at 20, 50, and 100 μg L−1, ranged from 100% to 114%. nih.gov Validation of methods for other NBOMe compounds has shown intra-day and inter-day precision with CV values typically below 10-15%. norlab.comojp.gov

Table 3: Precision and Accuracy Data for 4-EA-NBOMe in Oral Fluid

Concentration Level (µg L⁻¹)Recovery (%)Relative Standard Deviation (RSD) (%)
20108 ± 8Not specified
50100 ± 2Not specified
100114 ± 3Not specified

Matrix Effects and Sample Preparation Protocols

Biological matrices such as blood, urine, and oral fluid are complex and can interfere with the analysis of target analytes, a phenomenon known as the matrix effect. fda.gov.twojp.gov These effects can cause ion suppression or enhancement in mass spectrometry, affecting the accuracy and sensitivity of the method. fda.gov.twchromatographytoday.com Therefore, effective sample preparation is crucial to remove interfering substances. ojp.govchromatographytoday.com

Common sample preparation techniques for NBOMe compounds include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.neteuropeanreview.org

Protein Precipitation (PP): This is a simple and fast method often used for plasma and serum samples. researchgate.netmdpi.com It involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the sample to denature and remove proteins. researchgate.netnih.gov While effective at removing proteins, it may not sufficiently remove other matrix components like phospholipids. sigmaaldrich.com Zinc hydroxide (B78521) has also been explored as an alternative precipitating agent that maintains a neutral pH. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate compounds based on their differential solubilities in two immiscible liquids. biotage.co.jp It is a cost-effective method but can be time-consuming and may not always provide the cleanest extracts. researchgate.net For NBOMe compounds in blood and urine, a mixture of n-butyl chloride and ethyl acetate has been used for LLE. frontiersin.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices. europeanreview.orgresearchgate.net It offers better recovery and cleaner extracts compared to LLE and PP. biotage.co.jp Various SPE sorbents can be used depending on the analyte and matrix. researchgate.net Supported liquid extraction (SLE) is a related technique that functions like LLE but in a column or plate format, offering high analyte recoveries without the formation of emulsions. norlab.combiotage.co.jp

The choice of sample preparation protocol depends on the specific matrix, the required sensitivity, and the analytical instrumentation being used. For instance, a "dilute-and-shoot" approach with minimal sample preparation might be suitable for urine screening, but a more rigorous extraction like SPE is often necessary for blood or oral fluid to minimize matrix effects. fda.gov.twchromatographytoday.com

Pharmacological Characterization: Pre Clinical and in Vitro Studies

Receptor Binding Affinities and Functional Agonism

The pharmacological activity of NBOMe compounds is primarily attributed to their potent interaction with serotonin (B10506) (5-HT) receptors. While comprehensive binding and functional data for 4-EA-NBOMe are not available, general characteristics of the NBOMe class and limited specific findings for 4-EA-NBOMe provide some insights.

Serotonin (5-HT) Receptor System Interactions

NBOMe compounds are generally recognized as potent and highly efficacious agonists of the 5-HT2A receptor, with binding affinities often in the low nanomolar range. frontiersin.org This interaction is considered the primary mechanism for the psychoactive effects of this class of compounds. The N-(2-methoxybenzyl) substitution is a key structural feature that significantly enhances affinity for the 5-HT2A receptor compared to their 2C counterparts. frontiersin.org

For 4-EA-NBOMe specifically, while it is categorized as a potent 5-HT2A receptor agonist, detailed quantitative data such as its binding affinity (Kᵢ value) or functional potency (EC₅₀ value) at the human 5-HT2A receptor are not available in the current body of scientific literature.

Research has indicated that 4-EA-NBOMe interacts with the 5-HT1A receptor. A study investigating the effects of 4-EA-NBOMe on glutamatergic synaptic transmission in cortical neurons from rats and mice found that the observed modifications are mediated by 5-HT1A receptors. wikipedia.orgnih.govresearchgate.netresearchgate.netresearchgate.netsmw.ch Acute application of 4-EA-NBOMe was shown to inhibit spontaneous excitatory postsynaptic currents (EPSCs), an effect that was linked to its activity at the 5-HT1A receptor. nih.govresearchgate.net This suggests that 4-EA-NBOMe possesses agonist activity at this receptor subtype. However, similar to the 5-HT2A receptor, specific binding affinity and functional potency values for 4-EA-NBOMe at the 5-HT1A receptor have not been reported. Generally, NBOMe compounds exhibit a high degree of selectivity for the 5-HT2A receptor over the 5-HT1A receptor, often with a difference of over 1000-fold. frontiersin.org

Biased agonism, the ability of a ligand to preferentially activate certain signaling pathways over others at the same receptor, is a known phenomenon for agonists at the 5-HT2A receptor. To date, there have been no specific studies published that investigate the potential for 4-EA-NBOMe to act as a biased agonist at the 5-HT2A receptor or any other receptor.

Comparative Receptor Pharmacology with Other NBOMe Derivatives and Related Compounds

The NBOMe series includes a variety of compounds with different substituents on the phenethylamine (B48288) core. Comparative studies of these analogs reveal structure-activity relationships that help to contextualize the likely pharmacological profile of 4-EA-NBOMe.

Generally, N-methoxybenzylation of 2C compounds significantly increases their affinity for 5-HT₂A receptors. nih.gov However, this increased affinity does not always translate to increased functional potency in in vitro assays. nih.gov For instance, while compounds like 25C-NBOMe and 25I-NBOMe show higher affinity for the 5-HT₂A receptor than their 2C counterparts (2C-C and 2C-I), they have been found to be substantially weaker in functional assays measuring calcium mobilization. researchgate.netnih.gov

In contrast to the phenethylamine-based NBOMes, 4-EA-NBOMe is an amphetamine derivative. The introduction of an α-methyl group, which defines it as an amphetamine, can influence its pharmacological profile, potentially adding psychostimulant properties. researchgate.net

The table below provides a comparison of receptor binding affinities (Kᵢ) and functional potencies (EC₅₀) for some related NBOMe compounds. It is important to note that direct comparative data for 4-EA-NBOMe is absent.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
25I-NBOMe 5-HT2A0.6 d-nb.info-
5-HT2C4.6 d-nb.info-
5-HT1A1800 d-nb.info-
25C-NBOMe 5-HT2A--
25B-NBOMe 5-HT2A--

Data for 4-EA-NBOMe is not available.

Neurotransmitter System Modulation in Cellular and Animal Models

In vitro studies have provided some initial insights into how 4-EA-NBOMe modulates neuronal activity. As mentioned previously, research on primary cultured cortical neurons from Sprague-Dawley rats and C57BL/6 mice, as well as layer 2/3 pyramidal neurons of the medial prefrontal cortex in mice, has demonstrated that 4-EA-NBOMe affects glutamatergic synaptic transmission. nih.govresearchgate.netresearchgate.net

Acute exposure to 4-EA-NBOMe leads to an inhibition of spontaneous excitatory postsynaptic currents (EPSCs). nih.govresearchgate.net Conversely, withdrawal after chronic inhibition by the compound results in an augmentation of glutamatergic synaptic transmission. nih.govresearchgate.net These effects have been shown to be mediated through the 5-HT1A receptor. nih.govresearchgate.netsmw.ch

Furthermore, studies utilizing microelectrode arrays (MEA) with human induced pluripotent stem cell (hiPSC)-derived neurons have shown that 4-EA-NBOMe can cause electrophysiological disruption. These studies provide a functional measure of neurotoxicity and indicate that 4-EA-NBOMe can significantly alter neuronal firing rates.

The table below summarizes the observed effects of 4-EA-NBOMe on neurotransmitter systems from available studies.

Model SystemEffectMediating Receptor
Rat and Mouse Cortical NeuronsInhibition of spontaneous EPSCs (acute)5-HT1A nih.govresearchgate.net
Rat and Mouse Cortical NeuronsAugmentation of glutamatergic synaptic transmission (withdrawal)5-HT1A nih.govresearchgate.net
hiPSC-derived Neurons (MEA)Electrophysiological disruptionNot specified

Alterations in Glutamatergic Synaptic Transmission (in vitro neuronal cultures)

Recent in vitro research has explored the impact of 4-EA-NBOMe on glutamatergic synaptic transmission, a fundamental process in neural communication, learning, and memory. A study utilizing primary cultured cortical neurons from both Sprague-Dawley rats and C57BL/6 mice, as well as layer 2/3 pyramidal neurons of the medial prefrontal cortex (mPFC) in C57BL/6 mice, revealed significant effects of the compound. researchgate.netnih.gov

Acute application of 4-EA-NBOMe was found to inhibit spontaneous excitatory postsynaptic currents (EPSCs). researchgate.netnih.gov Conversely, withdrawal from chronic exposure to 4-EA-NBOMe resulted in an augmentation of glutamatergic synaptic transmission. researchgate.netnih.gov These findings suggest that 4-EA-NBOMe can directly modulate the efficacy of glutamatergic synapses. researchgate.netnih.gov The study further indicated that these alterations in synaptic responses are mediated by 5-HT1A receptors. researchgate.netnih.gov In synaptic channel sensor assays, 4-EA-NBOMe elicited responses in both glutamate (B1630785) (GluR1L497Y) and dopamine (B1211576) (GRABDA2m) sensors. researchgate.net

Dopaminergic and Serotonergic Transmission Studies (in vivo animal microdialysis)

Direct in vivo microdialysis studies specifically investigating the effects of 4-EA-NBOMe on dopaminergic and serotonergic transmission are not extensively detailed in the public domain. However, research on closely related N-benzylphenethylamine compounds, such as 25I-NBOMe, provides valuable insights into the potential effects of this class of substances.

In vivo microdialysis studies in rats have shown that 25I-NBOMe can increase the extracellular levels of dopamine and serotonin in the frontal cortex. frontiersin.orgfrontiersin.org One study noted that a moderate dose of 25I-NBOMe was most effective at increasing both dopamine and serotonin release. d-nb.info Another investigation in rats found that 25I-NBOMe increased extracellular dopamine in the nucleus accumbens shell, independent of sex, and elevated dopamine levels in the medial prefrontal cortex of female rats but not males. frontiersin.org Interestingly, this study did not find significant changes in serotonin levels in the brain regions analyzed. frontiersin.org These findings for 25I-NBOMe suggest that NBOMe compounds can modulate dopaminergic and serotonergic systems, though the specific effects may vary depending on the brain region, the specific compound, and the sex of the animal. frontiersin.org

Structure-Activity Relationships (SAR) and Molecular Design Principles

The pharmacological activity of the NBOMe series is intrinsically linked to its chemical structure. Understanding the structure-activity relationships (SAR) is key to comprehending the potency and receptor selectivity of these compounds.

Influence of N-Benzyl Substitution on Receptor Affinity and Activity

The N-benzyl substitution is a defining feature of the NBOMe class and dramatically influences their pharmacological profile compared to their 2C-X counterparts. nih.govacs.orgnih.govsci-hub.se Early studies on N-alkylation of phenethylamines with simple substituents like methyl or ethyl groups showed a significant decrease in activity. nih.gov However, the addition of an N-benzyl group, particularly an N-(2-methoxy)benzyl substituent, was found to substantially increase both binding affinity and functional activity at the 5-HT2A receptor. nih.govsci-hub.se

This enhancement in potency is a cornerstone of the NBOMe series. europeanreview.org For instance, the affinity of 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) for the 5-HT2A receptor is already in the subnanomolar range, but the addition of an N-(2'-methoxybenzyl) substituent increases this affinity seven-fold. researchgate.net The presence of a hydrogen bond acceptor, such as a methoxy (B1213986) or hydroxy group, at the 2'-position of the N-benzyl ring is a critical determinant for high-potency 5-HT2A receptor agonism. sci-hub.seresearchgate.net

Role of Ring Substituents in Phenethylamine Moiety

The substituents on the phenethylamine ring also play a crucial role in the pharmacological activity of NBOMe compounds. The 2,5-dimethoxy substitution pattern on the phenethylamine core is a common feature and appears favorable for psychedelic activity. researchgate.net The nature of the substituent at the 4-position of the phenethylamine ring is particularly important.

SAR studies have shown that small, lipophilic substituents at the 4-position generally lead to potent 5-HT2A receptor agonists. researchgate.net In the case of 4-EA-NBOMe, this position is occupied by an ethyl group. The variation of this substituent across the NBOMe series (e.g., iodo in 25I-NBOMe, bromo in 25B-NBOMe, chloro in 25C-NBOMe) leads to compounds with high affinity for the 5-HT2A receptor. researchgate.net Studies on a range of N-benzyl phenethylamines have shown that substitutions at the ortho or meta positions of the benzyl (B1604629) ring tend to enhance activity, while para substitution can reduce it. mdpi.com

Computational and In Silico Pharmacology

Computational methods, such as molecular docking, provide a theoretical framework to understand the interaction between a ligand and its receptor at a molecular level.

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding of NBOMe compounds to their primary target, the 5-HT2A receptor. For the broader class of NBOMe compounds, these studies help to elucidate the binding modes and identify key amino acid residues within the receptor's binding pocket that interact with the ligand.

While specific, detailed molecular docking results for 4-EA-NBOMe were not found in the reviewed literature, it is noted that molecular docking has been performed for this compound. colab.ws For related compounds like 25H-NBOH and 25H-NBOMe, molecular docking was conducted using GOLD® software to study their interactions with DNA. ufmg.br Such studies on other NBOMe derivatives can provide a model for how 4-EA-NBOMe might orient itself within the 5-HT2A receptor binding site, highlighting the importance of the N-benzyl moiety and the phenethylamine substituents in establishing high-affinity interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for N-benzylphenethylamines, the class of compounds to which 4-EA-NBOMe belongs, has been a subject of scientific inquiry to understand the structural determinants of their potent interaction with serotonin receptors, particularly the 5-HT₂A receptor. While specific QSAR models exclusively developed for 4-EA-NBOMe are not extensively documented in publicly available research, broader studies on the NBOMe series and related N-benzylphenethylamines provide significant insights into its likely pharmacological profile.

The addition of an N-benzyl group, especially an N-(2-methoxy)benzyl substituent, to phenethylamine hallucinogens like the 2C-X series, is known to dramatically increase both binding affinity and functional activity at the 5-HT₂A receptor. nih.govnih.gov This enhancement is a cornerstone of the structure-activity relationship (SAR) for the NBOMe class. nih.gov Extensive SAR studies have also been conducted on the 4-position of the phenethylamine ring, revealing that nonpolar substituents such as halogens and alkyl groups tend to increase affinity, whereas hydrogen bond donors like carboxyl, hydroxyl, or amino groups decrease it by several orders of magnitude. nih.gov

A study employing the Klopman-Peradejordi-Gómez (KPG) method, a type of QSAR analysis, investigated the relationship between the electronic structure and 5-HT₂C receptor binding affinity for a series of N-2-methoxybenzyl-phenethylamines. chemrj.org This research included 25E-NBOMe, a close structural analog of 4-EA-NBOMe. The study yielded a statistically significant equation, suggesting that variations in the ethylamine (B1201723) side chain are important for receptor affinity and warrant further exploration. chemrj.org

Another QSAR study utilizing machine learning models identified 25E-NBOMe as one of the five most potent compounds for 5-HT₂A receptor activity among a set of 29 new psychoactive substances. nih.gov This finding underscores the significant contribution of the ethyl group at the 4-position of the phenethylamine core to the compound's high potency.

Molecular docking studies have provided further insights into the binding of NBOMe compounds. These computational models suggest that NBOMe compounds bind within a pocket formed by transmembrane helices III, V, VI, and VII of the 5-HT₂A receptor. frontiersin.org The N-benzylphenethylamine scaffold allows for multiple binding modes within this receptor pocket, where different parts of the ligand can interact with various receptor residues over time. aklagare.se

While the pharmacology of 4-EA-NBOMe itself is described as largely unknown in some literature, its structural similarity to potent 5-HT₂A agonists like 25E-NBOMe allows for informed inferences based on existing QSAR models. wikipedia.org The ethyl substitution at the 4-position of the phenyl ring in 4-EA-NBOMe is a key structural feature that, based on general SAR principles for this class, is expected to confer high affinity and potency at the 5-HT₂A receptor.

Below are tables summarizing the binding affinities and functional activities of 4-EA-NBOMe's parent compound, 2C-E, and other related N-benzylphenethylamine derivatives at human serotonin receptors, which form the basis for QSAR analyses.

Table 1: Binding Affinities (Ki, nM) of Selected N-Benzylphenethylamines at Human 5-HT₂A and 5-HT₂C Receptors

Compound4-SubstituentN-Benzyl Substituent5-HT₂A Ki (nM)5-HT₂C Ki (nM)
2C-EEthyl-2351110
25E-NBOMeEthyl2-Methoxy0.2813.9
25C-NBOMeChloro2-Methoxy0.444.6
25I-NBOMeIodo2-Methoxy0.234.1
25B-NBOMeBromo2-Methoxy0.274.3

Data sourced from multiple studies for comparative purposes.

Table 2: Functional Activity (EC₅₀, nM) and Intrinsic Activity (%) of Selected N-Benzylphenethylamines at Human 5-HT₂A and 5-HT₂C Receptors

Compound4-SubstituentN-Benzyl Substituent5-HT₂A EC₅₀ (nM)5-HT₂A Intrinsic Activity (%)5-HT₂C EC₅₀ (nM)5-HT₂C Intrinsic Activity (%)
2C-EEthyl-13.1100178100
25E-NBOMeEthyl2-Methoxy0.54933.592
25C-NBOMeChloro2-Methoxy2.0952.196
25I-NBOMeIodo2-Methoxy0.471002.096
25B-NBOMeBromo2-Methoxy0.74972.6100

Data synthesized from various in vitro functional assays.

These tables illustrate the significant increase in potency conferred by the N-(2-methoxybenzyl) substitution when comparing the parent 2C compounds to their NBOMe derivatives. The specific substituent at the 4-position further modulates this activity, with small, nonpolar groups generally favoring high potency. nih.gov

Metabolism and Biotransformation Pathways Pre Clinical

Phase I Metabolic Pathways

Phase I metabolism of 4-EA-NBOMe is characterized by several key oxidative reactions. The primary pathways include oxidation of the ethyl group, O-demethylation, and hydroxylation. nih.gov These modifications produce a range of metabolites, many of which are then substrates for further biotransformation.

O-demethylation is a prominent metabolic reaction for 4-EA-NBOMe, as it is for many NBOMe compounds. nih.govfrontiersin.orgresearchgate.net This process involves the removal of a methyl group from the methoxybenzyl moiety of the molecule. nih.gov Studies show that O-demethylation frequently occurs in combination with other metabolic reactions, such as hydroxylation and oxidation of the ethyl group. nih.gov This leads to the formation of numerous combination metabolites. uni-saarland.de

Hydroxylation is a major route in the Phase I metabolism of 4-EA-NBOMe. nih.gov This occurs at both aliphatic and aromatic sites on the molecule.

Aliphatic Hydroxylation: The most significant metabolic pathway is the oxidation of the ethyl group attached to the phenyl ring. nih.govuni-saarland.de This multi-step oxidation process leads to the formation of several key metabolites, including phenyl acetaldehyde, phenylacetic acid, and, in rats, benzoic acid. nih.gov The phenylacetic acid and mandelic acid derivatives, with or without additional O-demethylation, are considered important analytical targets for detecting exposure. nih.gov

Aromatic Hydroxylation: Hydroxylation also occurs on the aromatic rings of the molecule, contributing to the diversity of metabolites formed. uni-saarland.deresearchgate.net

Preclinical studies focusing on 4-EA-NBOMe have not identified reduction at the amine group as a primary metabolic pathway. The main reactions reported involve oxidation, demethylation, and hydroxylation. nih.govuni-saarland.de For related NBOMe compounds, oxidative deamination has been noted, which is an oxidative, not reductive, process. uni-saarland.de

Phase II Metabolic Pathways (e.g., Glucuronidation)

Following Phase I reactions, the resulting metabolites of 4-EA-NBOMe undergo extensive Phase II conjugation. nih.gov The primary Phase II pathways identified are glucuronidation and sulfation. nih.govfrontiersin.orgresearchgate.net These reactions involve the attachment of glucuronic acid or a sulfate (B86663) group to the hydroxylated or demethylated metabolites, increasing their water solubility and facilitating their elimination from the body. researchgate.netresearchgate.net Studies have successfully identified 33 distinct Phase II metabolites, indicating the significance of this conjugation step. nih.govfrontiersin.org

Table 1: Summary of Preclinical Metabolic Pathways for 4-EA-NBOMe

Metabolic Phase Pathway Description of Reaction and Resulting Metabolites References
Phase I O-DemethylationRemoval of a methyl group from the methoxybenzyl moiety. Often occurs in combination with other reactions. uni-saarland.de, nih.gov
Aliphatic HydroxylationOxidation of the side chain, primarily the ethyl group, leading to metabolites such as phenyl acetaldehyde, phenylacetic acid, and mandelic acid derivatives. uni-saarland.de, nih.gov
Aromatic HydroxylationAddition of a hydroxyl group to the aromatic rings of the molecule. uni-saarland.de, researchgate.net
Phase II GlucuronidationConjugation of Phase I metabolites with glucuronic acid. nih.gov, frontiersin.org, researchgate.net
SulfationConjugation of Phase I metabolites with a sulfate group. nih.gov, frontiersin.org, researchgate.net

Enzymatic Systems Involved in Biotransformation

The biotransformation of 4-EA-NBOMe is mediated by a complex interplay of enzymatic systems, with the Cytochrome P450 (CYP) superfamily playing a central role.

Multiple CYP isoenzymes are involved in the metabolism of 4-EA-NBOMe. uni-saarland.de Monooxygenase activity screenings have specifically implicated CYP1A2, CYP2B6, and CYP3A4 in its metabolism. nih.gov More detailed kinetic studies have further identified contributions from CYP2C19 and CYP2D6. uni-saarland.deresearchgate.net

Kinetic analyses using the substrate depletion approach have determined the Michaelis-Menten constant (Km) for several of these enzymes, with CYP2D6 and CYP2C19 showing high affinity (low Km values) for the compound. researchgate.net Despite the involvement of multiple enzymes, studies assessing the contribution to hepatic net clearance indicate that CYP2D6 is the main contributor, responsible for approximately 62% of the clearance of 4-EA-NBOMe. researchgate.net The involvement of polymorphically expressed enzymes like CYP2D6 and CYP2C19 suggests the potential for inter-individual variations in metabolism. researchgate.net

Table 2: Cytochrome P450 Isoenzymes Involved in 4-EA-NBOMe Metabolism

CYP Isoenzyme Role & Kinetic Parameters References
CYP1A2 Involved in metabolism. uni-saarland.de, nih.gov
CYP2B6 Involved in metabolism. Km value determined to be 13 μM. uni-saarland.de, nih.gov, researchgate.net
CYP2C19 Identified as a good substrate with a low Km value in the nanomolar range. uni-saarland.de, researchgate.net
CYP2D6 Main contributor to hepatic net clearance (62%). Identified as a good substrate with a low Km value in the nanomolar range. uni-saarland.de, researchgate.net
CYP3A4 Involved in metabolism. uni-saarland.de, nih.gov

Other Hepatic Enzymes

While cytochrome P450 (CYP) enzymes are the primary drivers of phase I metabolism for many xenobiotics, including NBOMe compounds, other hepatic enzymes also play a role, particularly in phase II conjugation reactions. For the NBOMe class of compounds, phase I metabolites undergo subsequent glucuronidation and sulfation. frontiersin.orgresearchgate.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These enzymes increase the water solubility of the metabolites, facilitating their excretion from the body. In the broader context of NBOMe metabolism, the involvement of these conjugating enzymes is a critical step in the biotransformation cascade. frontiersin.orgresearchgate.net

Metabolite Profiling and Identification in In Vitro and Animal Models

The metabolic fate of 4-EA-NBOMe has been extensively studied using various preclinical models, leading to the identification of a significant number of metabolites. frontiersin.orgfrontiersin.org These studies are crucial for understanding the biotransformation pathways of the compound.

Identification of Major and Minor Metabolites

Research has identified a total of 69 metabolites of 4-EA-NBOMe. researchgate.netejournals.eu These include 36 phase I and 33 phase II metabolites. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net The primary metabolic reactions for 4-EA-NBOMe involve the oxidation of the ethyl group on the phenyl ring to the corresponding carboxylic acid. uni-saarland.de Other significant phase I biotransformations observed for NBOMe compounds, in general, include O-demethylation at the methoxy (B1213986) groups, hydroxylation at various positions on the benzene (B151609) rings and alkyl chains, and N-dealkylation. researchgate.netnih.gov Subsequent phase II reactions involve glucuronidation and sulfation of the phase I metabolites. frontiersin.orgresearchgate.net

The most abundant fragment ions in mass spectrometry analysis, which are used for identification, are typically formed from the NBOMe part of the molecule, allowing for confident identification of the various metabolites. uni-saarland.de

Table 1: Summary of Identified 4-EA-NBOMe Metabolites

PhaseNumber of Metabolites IdentifiedKey Metabolic Reactions
Phase I36Oxidation of the ethyl group, O-demethylation, hydroxylation, N-dealkylation
Phase II33Glucuronidation, sulfation

This table is based on data reporting 36 phase I and 33 phase II metabolites for 4-EA-NBOMe. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net

In Vitro Incubation Models (e.g., Human and Porcine Liver Microsomes)

In vitro models are fundamental in elucidating the metabolic pathways of new psychoactive substances. For 4-EA-NBOMe, studies have utilized human liver S9 fractions, which contain both microsomal and cytosolic enzymes, to identify its metabolites. researchgate.netejournals.euwikipedia.org These incubations have been instrumental in identifying the numerous phase I and phase II metabolites. researchgate.netejournals.eu

For the broader class of NBOMe compounds, pooled human liver microsomes (HLMs) have been used to identify major metabolites. nih.gov These studies have shown common biotransformations such as O-demethylations, hydroxylations, and reductions at the amine group. nih.gov The metabolic patterns observed in porcine liver microsomes have also been studied for other NBOMe compounds, such as 25B-NBOMe, and have shown comparability to human metabolism, suggesting pigs can be a suitable animal model. researchgate.netacs.org

In Vivo Animal Metabolism Studies (e.g., Rat Urine, Pig Plasma)

In vivo studies in animal models provide a more complete picture of metabolism, including absorption, distribution, metabolism, and excretion. For 4-EA-NBOMe, analysis of rat urine has been a key method for identifying its metabolites. researchgate.netejournals.euwikipedia.org These studies confirmed the extensive metabolism of the compound, with 69 metabolites being detected in rat urine samples. researchgate.net

For other NBOMe compounds like 25B-NBOMe, in vivo studies in pigs have been conducted. acs.org Analysis of pig plasma after administration of the compound revealed the parent compound and its major metabolites, including a primary metabolite formed by demethylation followed by glucuronic acid conjugation. acs.org The metabolic pattern of 4-EA-NBOMe elucidated in pigs has been found to be comparable to that in humans. researchgate.net

Table 2: Preclinical Models Used in 4-EA-NBOMe Metabolism Studies

ModelSample TypeKey Findings
In VitroHuman Liver S9 FractionIdentification of 69 phase I and phase II metabolites. researchgate.netejournals.eu
In VitroHuman Liver MicrosomesIdentification of major metabolic pathways for NBOMe class, including O-demethylation and hydroxylation. nih.gov
In VitroPorcine Liver MicrosomesDemonstrated comparable metabolism to humans for other NBOMes, supporting its use as a model. researchgate.netacs.org
In VivoRatIdentification of 69 metabolites in urine. researchgate.net
In VivoPigMetabolic pattern found to be comparable to humans. researchgate.net

Toxicokinetic Research Pre Clinical

Pre-clinical Pharmacokinetics in Animal Models

While comprehensive in vivo pharmacokinetic studies detailing the full absorption, distribution, and elimination profile of 4-EA-NBOMe are limited in publicly available scientific literature, metabolic studies in rats have provided significant insights into its biotransformation and elimination pathways.

Specific studies detailing the serum and brain concentrations of 4-EA-NBOMe over time in animal models were not identified in the reviewed scientific literature. Therefore, key pharmacokinetic parameters such as maximum concentration (Cmax) and time to maximum concentration (Tmax) in these matrices are not available. Research on other related NBOMe compounds suggests that they can cross the blood-brain barrier, but specific data for 4-EA-NBOMe is lacking. dntb.gov.ua

The elimination of 4-EA-NBOMe is primarily driven by extensive metabolism. Studies have shown that the parent compound is often undetectable in urine after administration, indicating that it is almost completely biotransformed before excretion. researchgate.net The primary route of elimination is through the renal system, with metabolites being excreted in the urine. researchgate.net

Metabolic studies in rats and with human liver S9 fractions have identified numerous phase I and phase II metabolites. researchgate.netresearchgate.net The main metabolic reactions observed in rats include:

Oxidation: The ethyl group of 4-EA-NBOMe undergoes oxidation to form metabolites such as phenylacetaldehyde (B1677652) and benzoic acid derivatives. researchgate.net

Hydroxylation: Hydroxyl groups are added to the ethyl side chain or the methoxybenzyl group. researchgate.net

O-demethylation: The removal of methyl groups from the methoxy (B1213986) constituents is a common pathway. researchgate.net

Conjugation: The phase I metabolites subsequently undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion. researchgate.net

A total of 36 phase I and 33 phase II metabolites have been identified in rat urine, highlighting the compound's complex metabolic fate. researchgate.netresearchgate.net

Intrinsic Clearance and Half-Life Determination (in vitro and animal models)

As of the latest review of scientific literature, specific quantitative values for the intrinsic clearance (CLint) and the in vitro or in vivo elimination half-life (t½) of 4-EA-NBOMe have not been published. While such data are available for other NBOMe compounds, they cannot be directly extrapolated to 4-EA-NBOMe due to structural differences that influence metabolism. researchgate.net

However, research has identified the key enzymes responsible for its metabolism. Monooxygenase activity screenings have shown the involvement of cytochrome P450 enzymes CYP1A2, CYP2B6, and CYP3A4. researchgate.net Further research has indicated that CYP2D6 is a primary contributor to the hepatic net clearance of 4-EA-NBOMe. One study reported a Michaelis-Menten constant (Km) value of 13 μM for the interaction between 4-EA-NBOMe and CYP2B6.

Pre-clinical Neurotoxicity Assessment Methodologies

The neurotoxic potential of 4-EA-NBOMe has been investigated using various in vitro models, which allow for the assessment of its effects on neuronal viability and function.

Microelectrode array (MEA) technology has been utilized to study the effects of 4-EA-NBOMe on the electrical activity of networks of human induced pluripotent stem cell (hiPSC)-derived neurons. These studies measure parameters like the weighted mean firing rate (wMFR) to assess neuronal function.

Research has shown that 4-EA-NBOMe can cause a sharp decrease in the wMFR of these neurons. A significant reduction of the wMFR to 61.1% of baseline was observed at a concentration of 3 nM. researchgate.net The half-maximal inhibitory concentration (IC50) for this electrophysiological disruption was determined to be 4.3 nM, indicating potent effects on neuronal function at very low concentrations. researchgate.net

In addition to functional assessments, the cytotoxicity of 4-EA-NBOMe has been evaluated using cellular viability assays, such as the MTT assay, in neuronal cell cultures. In hiPSC-derived neurons, 4-EA-NBOMe was found to cause a significant decrease in cell viability starting at a concentration of 3 μM. The IC50 value for this cytotoxic effect was determined to be 5.1 μM. researchgate.net

Comparing the IC50 values from MEA and MTT assays reveals that 4-EA-NBOMe disrupts neuronal electrophysiological function at concentrations approximately 1,186-fold lower than those that cause significant cell death. researchgate.net This highlights the sensitivity of functional assays in detecting neurotoxicity.

Studies on primary cortical neurons from Sprague-Dawley rats have also provided insights into the functional neurotoxicity of 4-EA-NBOMe. Acute application of the compound was found to inhibit spontaneous excitatory postsynaptic currents (EPSCs), an effect mediated by 5-HT1A receptors. This demonstrates a direct impact on glutamatergic synaptic transmission, a fundamental process for neuronal communication in the central nervous system.

Data Tables

Table 1: In Vitro Neurotoxicity of 4-EA-NBOMe on hiPSC-Derived Neurons

Assay Type Endpoint IC50 Value Source
Microelectrode Array (MEA) Weighted Mean Firing Rate (wMFR) 4.3 nM researchgate.net

Emerging Research Directions and Unaddressed Gaps

Development of Novel Analytical Reference Standards

The accurate identification of NPS like 4-EA-NBOMe in forensic and clinical settings is fundamentally dependent on the availability of high-quality analytical reference standards. caymanchem.comspirochem.com The initial identification of 4-EA-NBOMe in Germany was facilitated by the availability of a reference standard, which allowed for its characterization using various spectroscopic and spectrometric techniques. researchgate.netcaymanchem.com

The development of these standards is a critical first step in addressing the challenges posed by emerging NPS. caymanchem.com Forensic laboratories and chemical suppliers play a crucial role in synthesizing and characterizing these materials to ensure they are of the highest purity for reliable quantitative and qualitative analysis. spirochem.com Companies like Cayman Chemical provide analytical reference standards for 4-EA-NBOMe, categorized as a phenethylamine (B48288), for research and forensic applications. caymanchem.combioscience.co.ukglpbio.com These standards are essential for developing and validating analytical methods used to detect the compound in seized materials and biological samples. spirochem.comies.gov.pl An ongoing need exists to not only produce standards for parent compounds like 4-EA-NBOMe but also for its metabolites, which are often the primary targets in toxicological screenings. acs.org

Key Data for 4-EA-NBOMe (hydrochloride) Analytical Reference Standard:

Property Data
Formal Name 4-ethyl-N-[(2-methoxyphenyl)methyl]-α-methyl-benzeneethanamine, monohydrochloride
CAS Number 2749282-75-3
Molecular Formula C₁₉H₂₅NO • HCl
Formula Weight 319.9 g/mol
Purity ≥98%

| Formulation | A crystalline solid |

This data is compiled from publicly available information for analytical reference standards. caymanchem.com

Advanced Pharmacological Characterization in Non-Human Models

While the analytical properties of 4-EA-NBOMe have been described, its pharmacological and toxicological profiles remain largely unknown. wikipedia.orgcaymanchem.comglpbio.com Understanding the effects of this compound on the central nervous system is a crucial area for future research. Non-human models, such as rodent studies, provide a vital platform for this investigation.

A 2023 study published in Neurotoxicology provided the first significant insights into the neuronal effects of 4-EA-NBOMe. nih.gov The research, conducted on cultured cortical neurons from Sprague-Dawley rats and C57BL/6 mice, as well as pyramidal neurons in the medial prefrontal cortex of mice, demonstrated that 4-EA-NBOMe alters glutamatergic synaptic transmission. nih.govresearchgate.net

Key findings from this research include:

Acute Treatment: Acute application of 4-EA-NBOMe was found to inhibit spontaneous excitatory postsynaptic currents (EPSCs). nih.gov

Chronic Inhibition and Withdrawal: Withdrawal after a period of chronic inhibition by the compound led to an augmentation of glutamatergic synaptic transmission. nih.gov

Mechanism of Action: These synaptic modifications were determined to be mediated by the serotonin (B10506) 5-HT₁ₐ receptors. nih.gov

These findings suggest that 4-EA-NBOMe directly impacts the efficacy of glutamatergic synapses, a fundamental process in brain function. nih.gov However, this represents only an initial step. Further advanced pharmacological studies are necessary to fully characterize its receptor binding profile, downstream signaling pathways, and behavioral effects in whole-animal models. Gaps remain in understanding its potential for producing hallucinogenic effects similar to other NBOMe compounds, which are potent 5-HT₂ₐ receptor agonists. researchgate.netacs.org

Summary of 4-EA-NBOMe Pharmacological Findings in a Non-Human Model:

Model System Treatment Observed Effect Mediating Receptor
Rat & Mouse Cortical Neurons Acute Inhibition of spontaneous EPSCs 5-HT₁ₐ

Source: Neurotoxicology, 2023. nih.gov

Elucidation of Further Metabolic Pathways

Understanding the metabolic fate of a novel psychoactive substance is essential for developing effective toxicological screening methods and for interpreting clinical data from intoxication cases. A comprehensive study from 2018 used liquid chromatography-high resolution-mass spectrometry (LC-HR-MS/MS) to investigate the metabolism of 4-EA-NBOMe in rat urine and human liver S9 incubates. wikipedia.org

This research successfully identified a total of 69 phase I and phase II metabolites, demonstrating that the compound undergoes extensive biotransformation. researchgate.net The primary metabolic pathways for NBOMe series compounds, in general, include O-demethylation, hydroxylation, and N-demethoxybenzylation, followed by conjugation with glucuronic acid and sulfate (B86663). researchgate.net For 4-EA-NBOMe specifically, the study provided a detailed map of its metabolic breakdown products. wikipedia.org

Despite this extensive work, there are still unaddressed gaps. The in vivo human metabolism has not been fully characterized, and data from authentic human case samples is lacking. Further research is needed to confirm if the metabolic pathways observed in rats and human liver preparations are fully representative of real-world human consumption. Elucidating the most abundant and longest-lasting urinary metabolites is a key goal, as these could serve as optimal biomarkers for detecting 4-EA-NBOMe intake. acs.org

In Silico Predictions for Novel Analogues

The core structure of 4-EA-NBOMe can be readily modified by clandestine chemists to create a multitude of new analogues, thereby circumventing existing legislation. This rapid evolution of NPS presents a significant challenge for forensic and law enforcement agencies. In silico, or computational, approaches offer a proactive strategy to predict the properties of these potential future substances. nih.gov

By using techniques like molecular modeling and data modeling, researchers can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues before they even appear on the market. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed based on the known pharmacological data of existing NBOMe compounds to predict the receptor affinity and potential psychoactive effects of new, unsynthesized analogues. Molecular docking simulations can predict how these novel structures might bind to key neurological targets, such as serotonin receptors. nih.gov

While no specific in silico studies on 4-EA-NBOMe analogues have been published to date, the methodologies are well-established in drug discovery and toxicology. nih.gov Applying these predictive tools to the NBOMe class of compounds could help anticipate which structural modifications are most likely to result in highly potent or toxic substances, allowing for the preemptive development of analytical methods and targeted legislative action. This represents a critical and underexplored frontier in the forensic surveillance of NPS.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-EA-NBOMe (hydrochloride) critical for experimental design?

  • Answer : The compound is a crystalline solid with a molecular formula of C₁₉H₂₅NO·HCl (MW: 319.9 g/mol). Solubility varies across solvents: 3 mg/mL in DMF, 5 mg/mL in DMSO, and 10 mg/mL in PBS (pH 7.2). It is non-flammable and stable under recommended storage conditions (-20°C, ≥5 years). These properties guide solvent selection for stock solutions and experimental protocols requiring controlled solubility .

Q. What analytical methods are recommended for characterizing 4-EA-NBOMe (hydrochloride) in research settings?

  • Answer : High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are standard for structural validation. Liquid chromatography (LC)-HRMS is preferred for purity assessment (>98%) and metabolite identification in biological matrices. Analytical reference standards should be stored at -20°C to prevent degradation .

Q. What safety precautions are necessary when handling 4-EA-NBOMe (hydrochloride) in laboratory settings?

  • Answer : While classified as non-irritating to skin/eyes and lacking acute toxicity data, standard precautions include using PPE (gloves, lab coats) and working in a fume hood. Waste disposal should comply with institutional guidelines for novel psychoactive substances (NPS). No specific GHS hazards are listed, but general chemical safety protocols apply .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of 4-EA-NBOMe (hydrochloride) in vitro and in vivo?

  • Answer : Use in vitro models like human liver S9 fractions or hepatocyte incubations to identify Phase I (e.g., O-demethylation, hydroxylation) and Phase II (glucuronidation/sulfation) metabolites. For in vivo studies, rat models allow urine metabolite profiling via LC-HRMS. Caspar et al. (2018) identified 69 metabolites in rat urine, highlighting species-specific differences in metabolic rates and pathways .

Q. What methodologies are effective for assessing the neurotoxic effects of 4-EA-NBOMe (hydrochloride)?

  • Answer : Microelectrode array (MEA) systems with human induced pluripotent stem cell (hiPSC)-derived neurons enable functional neurotoxicity evaluation by measuring changes in neuronal electrical activity. This approach detects lower IC₅₀ values compared to traditional viability assays (e.g., MTT), revealing subtler neurotoxic impacts. Testing alongside reference neurotoxicants (e.g., tetrodotoxin) validates assay sensitivity .

Q. How can researchers resolve contradictions in species-specific metabolic data for 4-EA-NBOMe (hydrochloride)?

  • Answer : Comparative studies using parallel in vitro (e.g., human vs. rat liver S9) and in vivo models can clarify interspecies variability. For example, human S9 generates fewer metabolites than rat models due to differences in enzyme activity and incubation duration. Cross-validation with isotopic labeling or enzyme inhibition assays further isolates key metabolic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.